Fulvestrant 3-Sulfate Sodium Salt

Description

Properties

IUPAC Name |

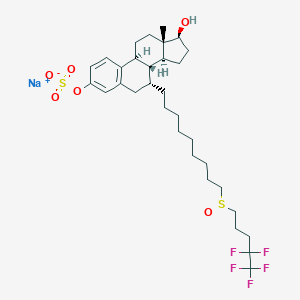

sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28+,29-,30+,44?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLFPWNDJLPFT-QPCOUQCRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46F5NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635787 | |

| Record name | Fulvestrant 3-Sulfate Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403656-83-7 | |

| Record name | Fulvestrant 3-Sulfate Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of Fulvestrant 3 Sulfate Formation

Sulfotransferase Enzymes Catalyzing Fulvestrant (B1683766) Sulfation

The conjugation of a sulfate (B86663) group to fulvestrant is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov Extensive research has been conducted to identify the specific SULT isoforms responsible for this metabolic reaction.

Investigating the Role of SULT1A1 in Fulvestrant 3-Sulfate Synthesis

Studies have identified SULT1A1 as a primary enzyme involved in the sulfation of fulvestrant. nih.govnih.gov Although SULT1E1 demonstrates higher catalytic efficiency towards fulvestrant in vitro, the high expression level of SULT1A1 in the liver makes it the predominant contributor to fulvestrant sulfation in this organ. nih.gov This is supported by the strong correlation observed between fulvestrant sulfation and the activity of a SULT1A1-diagnostic substrate, β-naphthol, in human liver cytosols. nih.govnih.gov Further evidence for the significant role of SULT1A1 comes from inhibition studies, where DCNP, a specific inhibitor of SULT1A1, potently reduced the formation of sulfated fulvestrant in human liver cytosol. nih.gov

Exploring the Contribution of SULT1E1 to Fulvestrant 3-Sulfate Synthesis

SULT1E1 is another key enzyme capable of catalyzing the sulfation of fulvestrant. nih.govnih.gov In vitro kinetic analyses have revealed that SULT1E1 has a much lower Michaelis constant (Km) for fulvestrant compared to SULT1A1, indicating a higher affinity for the substrate. nih.govnih.gov Consequently, SULT1E1 exhibits significantly higher enzymatic activity towards fulvestrant than SULT1A1 in recombinant enzyme assays. nih.gov Despite its lower expression in the liver compared to SULT1A1, the contribution of SULT1E1 to fulvestrant metabolism may be substantial in other tissues where it is more prominently expressed. nih.gov

Research on Other Sulfotransferase Isoforms in Fulvestrant Conjugation

To determine the specificity of fulvestrant sulfation, studies have examined a panel of nine different recombinant human SULT isoforms. nih.gov These include SULT1A1, SULT1A3, SULT1B1, SULT1C1, SULT1C2, SULT1E1, SULT2A1, SULT2B1a, and SULT2B1b. nih.gov The results of these investigations were definitive: only SULT1A1 and SULT1E1 showed any detectable catalytic activity towards fulvestrant. nih.govnih.gov The other tested isoforms did not contribute to the formation of Fulvestrant 3-Sulfate. nih.gov

Molecular Mechanisms of Sulfate Group Transfer to the Steroid Nucleus

The process of sulfation involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. nih.govnih.gov In the case of fulvestrant, this transfer occurs at the 3-hydroxyl position of the steroid nucleus, resulting in the formation of Fulvestrant 3-Sulfate. nih.govnih.gov While the formation of fulvestrant-17-sulfate is theoretically possible, only the 3-sulfate conjugate has been detected in studies. nih.gov The binding of PAPS to the sulfotransferase enzyme is thought to induce a conformational change that facilitates the binding of the substrate, in this case, fulvestrant. researchgate.net

Characterization of Interindividual Variability in Fulvestrant Sulfation within Human Hepatic Cytosols

Significant interindividual variability has been observed in the rate of fulvestrant sulfation in human liver cytosols. nih.govresearchgate.net A study involving 104 individual liver cytosol samples demonstrated a wide range of sulfation activity, from 0.003 to 0.55 nmol/min/mg of protein. nih.govresearchgate.net Interestingly, this study also revealed that sulfation activity was significantly higher in females compared to males. researchgate.net This variability highlights the complex interplay of genetic and non-genetic factors that can influence drug metabolism.

Analysis of Genetic Polymorphisms and Their Influence on Sulfotransferase Activity and Fulvestrant Sulfation

Genetic polymorphisms in the genes encoding sulfotransferase enzymes can significantly impact their activity and, consequently, the metabolism of their substrates. nih.gov For fulvestrant, research has focused on the genetic variations within the SULT1A1 gene. nih.gov

Metabolic Fate and Biotransformation Research of Fulvestrant 3 Sulfate

Comprehensive Pathways of Fulvestrant (B1683766) Biotransformation Yielding Sulfate (B86663) Conjugates

The biotransformation of fulvestrant is a multi-step process that results in various metabolites. After administration, fulvestrant is converted at several positions on its steroid nucleus, leading to the formation of ketone, sulfate, and glucuronide metabolites. nih.gov While conjugation with glucuronic acid also occurs, sulfation represents a predominant pathway in its metabolism. nih.gov These metabolic conversions primarily serve to inactivate the compound and facilitate its excretion, which occurs mainly through the feces. nih.gov

Prior to conjugation, fulvestrant undergoes Phase I metabolic reactions, which include oxidation and aromatic hydroxylation. nih.gov These initial transformations introduce or expose functional groups on the fulvestrant molecule, preparing it for subsequent conjugation reactions.

Research has identified several oxidative metabolites:

17-Ketone Metabolite: Oxidation at the 17-position of the steroid nucleus results in the formation of a ketone. This metabolite demonstrates some antiestrogenic activity, although it is significantly less potent than the parent fulvestrant compound. nih.gov

Sulphone Metabolites: Oxidation can also occur at the 9-position, leading to the formation of sulphone metabolites. nih.gov

Hydroxylation: Aromatic hydroxylation has also been identified as a metabolic pathway for fulvestrant. nih.gov

These oxidative and hydroxylation reactions are primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. nih.gov The resulting metabolites, which are more polar than fulvestrant, are then susceptible to Phase II conjugation, including sulfation.

Conjugation reactions, including sulfation, occur at specific sites on the fulvestrant steroid nucleus. The primary locations for these modifications are the hydroxyl groups at the 3 and 17 positions. nih.govnih.gov

Position 3: Research indicates that sulfation occurs predominantly at the 3-hydroxyl (3-OH) position, forming Fulvestrant 3-Sulfate. nih.govresearchgate.net This is considered a major pathway for the inactivation and clearance of the drug. nih.gov The sulfotransferase enzymes SULT1A1 and SULT1E1 have been identified as the key catalysts for this reaction in the liver. nih.gov

Position 17: While the 3-position is the principal site, sulfation can also occur at the 17-hydroxyl group, though this appears to be a minor pathway compared to the formation of the 3-sulfate conjugate. researchgate.net

The following table summarizes the key metabolic transformations of fulvestrant:

| Metabolic Reaction | Position on Steroid Nucleus | Enzyme Family Involved | Resulting Metabolite | Reference(s) |

| Oxidation | Position 17 | Cytochrome P450 (CYP3A4) | 17-Keto-fulvestrant | nih.gov |

| Oxidation | Position 9 | Cytochrome P450 (CYP3A4) | Fulvestrant-sulphone | nih.gov |

| Sulfation (Major) | Position 3 | Sulfotransferases (SULT1A1, SULT1E1) | Fulvestrant 3-Sulfate | nih.govnih.govresearchgate.net |

| Sulfation (Minor) | Position 17 | Sulfotransferases | Fulvestrant 17-Sulfate | researchgate.net |

| Glucuronidation | Position 3, 17 | UGTs | Fulvestrant-glucuronide | nih.govnih.gov |

Role of Steroid Sulfatase (STS) in the Desulfation of Steroid Conjugates

Steroid sulfatase (STS) is a critical enzyme that reverses the process of sulfation. bioscientifica.combioscientifica.com It catalyzes the hydrolysis of sulfate esters from a variety of steroid sulfates, converting them from their biologically inert, water-soluble forms back into their active, unconjugated forms. nih.govnih.gov This function places STS as a key regulator in the local availability of biologically active steroids in various tissues. oup.comnih.gov

STS is a membrane-bound enzyme located in the endoplasmic reticulum. bioscientifica.combioscientifica.comnih.gov It belongs to a family of enzymes that require a post-translational modification to become active, where a specific cysteine residue is converted to a formylglycine residue. portlandpress.com

The primary function of STS is to hydrolyze the sulfate ester bond, releasing a free steroid and a sulfate ion. bioscientifica.combioscientifica.com Its main substrates in the body include estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), which it converts to the biologically active steroids estrone (E1) and dehydroepiandrosterone (DHEA), respectively. oup.comnih.govportlandpress.com By cleaving the sulfate group from compounds like Fulvestrant 3-Sulfate, STS can regenerate the active parent steroid, thereby influencing local steroid signaling and homeostasis. bioscientifica.com This process represents a major intracrine pathway for regenerating active steroids within target cells. bioscientifica.combioscientifica.com

Steroid sulfatase is widely distributed throughout the human body, but its expression and activity levels vary significantly between different tissues. oup.comnih.gov This tissue-specific distribution is crucial for regulating steroid action at a local level.

High Expression Tissues: Desulfation via STS is the dominant pathway in tissues such as the placenta, breast, ovary, prostate, and endometrium. nih.govnih.govfrontiersin.org High STS activity in these hormone-dependent tissues allows them to utilize the large circulating pool of inactive steroid sulfates as precursors for local active steroid production. nih.gov For instance, high STS expression in breast tumors is associated with increased local estrogen production, which can stimulate tumor growth. oup.comnih.gov

Low Expression Tissues: In contrast, tissues like the liver and adrenal glands have a metabolic balance that favors sulfation. frontiersin.org

Other Tissues: Significant STS activity is also found in the skin, where its deficiency leads to X-linked ichthyosis. oup.comnih.gov The enzyme is also present in the brain, where it is involved in modulating neurosteroid levels, and in adipose tissue, where it contributes to local steroid metabolism. oup.comfrontiersin.orgnih.gov

The following table provides an overview of STS activity in various human tissues:

| Tissue | Relative STS Activity/Prevalence | Primary Function/Implication | Reference(s) |

| Placenta | Very High | Major site of steroid conversion during pregnancy. | nih.govfrontiersin.org |

| Breast (especially tumors) | High | Local production of active estrogens, implicated in hormone-dependent cancer growth. | nih.govoup.comnih.gov |

| Endometrium/Ovary | High | Regulation of local sex steroid levels. | nih.govnih.gov |

| Prostate | High | Local production of active androgens, implicated in cancer growth. | nih.govoup.comfrontiersin.org |

| Adipose Tissue | Present | Intracrine conversion of circulating steroid sulfates. | nih.gov |

| Skin | Present | Cholesterol sulfate metabolism; deficiency causes X-linked ichthyosis. | oup.comnih.gov |

| Brain | Present | Regulation of neurosteroid activity and cognitive function. | oup.comfrontiersin.org |

| Liver | Low (Sulfation dominates) | Primarily involved in conjugating steroids for excretion. | frontiersin.org |

Implications of Desulfation for Steroid Bioactivity and Homeostasis

The hydrolysis of these conjugates by STS is a critical reactivation step. bioscientifica.com This process allows tissues to generate biologically potent steroids locally, tailored to their specific physiological needs. This "intracrine" production of hormones is fundamental to steroid homeostasis. nih.govnih.gov

However, the dysregulation of STS activity is associated with several pathologies. In hormone-dependent cancers, such as those of the breast and prostate, elevated STS activity can lead to an overproduction of active estrogens and androgens within the tumor microenvironment, thereby promoting cell proliferation and tumor growth. oup.comnih.govnih.gov This makes STS a significant therapeutic target for the development of inhibitors aimed at blocking this local steroid supply. oup.comnih.gov In the central nervous system, the balance between sulfation and desulfation is crucial, as sulfated and unconjugated steroids can have opposing effects on neuronal receptors and functions. frontiersin.org

Biological Activity and Functional Implications of Fulvestrant 3 Sulfate

Assessment of Intrinsic Anti-estrogenic or Estrogenic Activity of Fulvestrant (B1683766) 3-Sulfate and Other Metabolites

Comprehensive testing of putative fulvestrant metabolites has shown that they possess no estrogenic activity. nih.govfda.gov The primary metabolites result from conversions at the 3- and 17-positions of the steroid nucleus, leading to ketone, sulfate (B86663), and glucuronide forms, as well as sulphone metabolites at the 9-position. nih.gov Among these, only the 17-keto metabolite demonstrated anti-estrogenic activity, although it was found to be 4.5-fold less potent than the parent compound, fulvestrant. nih.govfda.gov Another metabolite, the sulphone, was found to have anti-estrogenic activity comparable to fulvestrant itself. fda.gov Given that sulfation at the 3-position is a major metabolic pathway, the lack of significant activity in the broader class of metabolites suggests that Fulvestrant 3-Sulfate is unlikely to contribute directly and significantly to the anti-estrogenic effects of the therapy. nih.govfda.gov

| Compound | Estrogenic Activity | Anti-estrogenic Activity Compared to Fulvestrant | Reference |

|---|---|---|---|

| Fulvestrant (Parent Drug) | None | Baseline | nih.govfda.gov |

| Fulvestrant 17-Keto Metabolite | None | 4.5-fold less potent | nih.govfda.gov |

| Fulvestrant Sulphone Metabolite | None | Comparable | fda.gov |

| Fulvestrant 3-Sulfate | None (inferred) | None reported; considered inactive | nih.govfda.govnih.gov |

Investigation of Fulvestrant 3-Sulfate as a Circulating Reservoir or Inactive Metabolic End Product

Fulvestrant is subject to extensive and rapid metabolism, with clearance rates that are similar to hepatic plasma flow, indicating efficient processing by the liver and potentially other tissues. nih.gov A significant portion of this metabolism involves Phase II conjugation reactions, with sulfation being a predominant pathway. nih.govnih.gov In vitro studies using human hepatocytes have confirmed that sulfate conjugation is a more dominant metabolic route for fulvestrant than CYP3A4-mediated oxidation. nih.gov

The process of sulfation is generally considered a mechanism for inactivation, rendering steroid compounds unable to bind to their receptors. nih.govnih.gov This suggests that Fulvestrant 3-Sulfate is primarily an inactive metabolic end product. Following intravenous administration of radiolabeled fulvestrant, a substantial portion of the radioactivity in circulation is attributable to metabolites rather than the parent drug. fda.gov The primary route for the clearance of these sulfate conjugates appears to be biliary, with metabolites being excreted mainly via the feces. nih.govnih.gov

However, the role of sulfated steroids in the body can be complex. For endogenous hormones like estrogen, sulfate conjugates such as estrone (B1671321) sulfate (E1S) are known to be the most abundant circulating estrogens and can act as a large, inactive reservoir. nih.govoup.com These reservoirs can be drawn upon by tissues that express the necessary enzymes to hydrolyze the sulfate group, thereby reactivating the hormone locally. nih.gov By analogy, while Fulvestrant 3-Sulfate is an inactive metabolite targeted for excretion, its presence in circulation could theoretically represent a potential reservoir of the drug.

Research into Potential Modulation of Estrogen Signaling Pathways by Sulfate Conjugates

The mechanism of action of fulvestrant involves direct interaction with the estrogen receptor (ER); it binds competitively to the ER, inhibits receptor dimerization, and promotes the degradation of the receptor protein, thereby blocking estrogen-mediated signaling. nih.govyoutube.comnih.gov The modulation of estrogen signaling by its metabolites depends entirely on their ability to mimic this interaction.

Sulfate conjugation fundamentally alters a steroid's ability to interact with its receptor. Sulfated estrogens are unable to bind to estrogen receptors, and thus, the process of sulfonation leads to their functional inactivation. nih.gov This principle applies to fulvestrant, an estradiol (B170435) analog. nih.gov The addition of a bulky, negatively charged sulfate group to the 3-position of the fulvestrant molecule prevents it from fitting into the ligand-binding pocket of the estrogen receptor. nih.gov

Therefore, Fulvestrant 3-Sulfate does not directly modulate estrogen signaling pathways. Instead, its formation represents an indirect form of modulation. By converting active fulvestrant into an inactive sulfated conjugate, the metabolic process reduces the concentration of the pharmacologically active agent available to bind to the ER. The balance between the rate of fulvestrant sulfation and any potential reactivation via desulfation is what ultimately helps regulate the local availability of the active drug. nih.gov

Exploration of Indirect Biological Effects via Interactions with Sulfatase Activity or Other Metabolic Pathways

The biological significance of Fulvestrant 3-Sulfate may lie in its potential for metabolic reactivation. While sulfation inactivates steroids, the reaction is potentially reversible through the action of the enzyme steroid sulfatase (STS). nih.govcdnsciencepub.com STS hydrolyzes steroid sulfates, removing the sulfate group and regenerating the unconjugated, biologically active steroid. oup.comnih.gov This enzyme is widely distributed throughout the body and is notably active in some hormone-dependent breast cancers, where it hydrolyzes estrone sulfate and DHEA-S into estrogens that can fuel tumor growth. oup.comcdnsciencepub.com

The specific enzymes responsible for the formation of Fulvestrant 3-Sulfate have been identified as SULT1A1 and SULT1E1, with SULT1A1 being the predominant enzyme in the liver. nih.gov The expression and activity of these SULT enzymes can vary significantly between individuals, which may contribute to differences in the metabolic profile of fulvestrant. nih.gov

| Enzyme Family | Specific Enzyme | Function | Relevance to Fulvestrant 3-Sulfate | Reference |

|---|---|---|---|---|

| Sulfotransferase (SULT) | SULT1A1 | Catalyzes the transfer of a sulfonate group to fulvestrant (sulfation). | Predominant enzyme in the liver responsible for forming Fulvestrant 3-Sulfate. | nih.gov |

| SULT1E1 | Catalyzes the sulfation of fulvestrant. | Also contributes to the formation of Fulvestrant 3-Sulfate. | nih.gov | |

| Sulfatase | Steroid Sulfatase (STS) | Hydrolyzes sulfate esters, removing the sulfate group (desulfation). | Potentially reactivates Fulvestrant 3-Sulfate back to active fulvestrant in tissues where it is expressed. | nih.govoup.comcdnsciencepub.com |

Studies on Ligand Binding Kinetics and Receptor Interactions of Sulfated Steroids with Estrogen Receptors or Other Nuclear Receptors

The ability of a ligand to bind to its receptor is the foundational step for its pharmacological action. For fulvestrant, high-affinity binding to the estrogen receptor is essential for its function as a receptor antagonist and degrader. nih.gov Studies have shown that fulvestrant binds to the ER with an affinity that is 89% that of estradiol. nih.gov

In stark contrast, sulfated steroids are generally recognized as being unable to bind to steroid hormone receptors. nih.govnih.gov The addition of the sulfate moiety effectively prevents the ligand from accessing and interacting with the receptor's binding site. nih.gov Consequently, conjugated estrogens like estrone sulfate are not considered appreciable ligands for the estrogen receptor. researchgate.net

While direct binding kinetic studies on Fulvestrant 3-Sulfate are not widely published, the established principles of steroid-receptor interactions strongly indicate that it would not bind to the estrogen receptor. The presence of the sulfate group would sterically and electronically hinder the precise interactions required for stable binding within the ER's ligand-binding domain. Therefore, any biological activity of Fulvestrant 3-Sulfate is not mediated by direct interaction with the ER but rather through its metabolic conversion back to the active parent compound, fulvestrant.

Furthermore, the expression of the enzymes that metabolize these compounds, such as SULTs, is itself regulated by nuclear receptors. nih.gov This creates a complex regulatory network where the activity of steroid hormones can influence their own metabolism and inactivation. frontiersin.org

Advanced Analytical Methodologies and Characterization in Research

Utilization of Advanced Chromatographic Techniques for Steroid Conjugate Analysis

Chromatography is the cornerstone for separating steroid conjugates from endogenous interferences in biological matrices. The choice between liquid and gas chromatography is dictated by the analyte's properties, with each offering distinct advantages for the analysis of compounds like Fulvestrant (B1683766) 3-Sulfate.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the direct analysis of intact steroid sulfates, including Fulvestrant 3-Sulfate, in biological fluids. nih.gov Its high sensitivity and selectivity allow for the measurement of low-concentration metabolites without the need for prior chemical modification.

Validated LC-MS/MS methods have been developed for the quantification of the parent compound, fulvestrant, in human and rat plasma, demonstrating the technique's suitability for pharmacokinetic studies. orientjchem.orgnih.govnih.gov These methods are readily adaptable for its sulfated metabolites. The analysis is typically performed using a reversed-phase column, such as a C18, and a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.5% acetic acid or 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. orientjchem.orgmdpi.com

Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode, which is optimal for negatively charged molecules like sulfate (B86663) conjugates. sci-hub.se The specific detection of the target analyte is accomplished through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion. For fulvestrant, the transition of m/z 605.2 → 427.4 is commonly monitored. orientjchem.org A similar approach would be used for Fulvestrant 3-Sulfate, monitoring its specific precursor-to-product ion transition. The use of a deuterated internal standard, such as fulvestrant-d3, is common to ensure high accuracy and precision. nih.govsci-hub.se

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Chromolith RP-18e (100 × 4.6 mm) or Agilent SB-C18 (2.1 × 50 mm, 3.5 µm) | orientjchem.orgnih.gov |

| Mobile Phase | 0.5% Acetic Acid and Acetonitrile (20:80, v/v) | orientjchem.org |

| Flow Rate | 1.0 mL/min (with split) | orientjchem.org |

| Ionization Mode | Negative Electrospray Ionization (ESI) | sci-hub.se |

| Detection Mode | Multiple Reaction Monitoring (MRM) | orientjchem.orgresearchgate.net |

| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4 | orientjchem.org |

| MRM Transition (Fulvestrant-d3 IS) | m/z 608.5 → 430.5 | nih.gov |

| Linearity Range | 0.05 - 100.0 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for steroid profiling, offering high chromatographic resolution essential for separating numerous isomers. mdpi.com However, due to the low volatility and thermal instability of steroid conjugates like Fulvestrant 3-Sulfate, direct analysis by GC-MS is not feasible. nih.gov The technique requires a two-step sample preparation process: hydrolysis (or deconjugation) to cleave the sulfate group, followed by derivatization to increase the volatility and thermal stability of the resulting free steroid. nih.govnih.gov

The hydrolysis step, which can be either chemical or enzymatic, is critical for releasing the parent steroid from its conjugate form. Following hydrolysis, the free hydroxyl groups of the steroid are derivatized. A common method is silylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov This chemical modification improves the chromatographic properties of the analyte, leading to better peak shape and enhanced detection. nih.gov

While GC-MS is an indispensable discovery tool in sterolomics, the mandatory and often laborious hydrolysis and derivatization steps are a disadvantage compared to the direct analysis offered by LC-MS/MS. nih.govnih.gov The analytical focus for routine quantification has therefore largely shifted towards LC-based methods.

Strategies for Sample Preparation from Diverse Biological Matrices in Metabolite Research

Effective sample preparation is a critical step for reliable analysis, aiming to remove interfering substances like proteins and phospholipids (B1166683) from biological matrices such as plasma, urine, or tissue homogenates. nih.govchromatographyonline.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the sensitivity required for the analytical method.

For the analysis of fulvestrant and its metabolites, several extraction techniques have been successfully employed. Protein precipitation (PPT) is a common and straightforward approach where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. mdpi.comphenomenex.com The supernatant, containing the analytes of interest, is then separated by centrifugation. metabolomicsworkbench.org

Liquid-liquid extraction (LLE) offers a cleaner extract by partitioning the analyte between the aqueous sample and an immiscible organic solvent. orientjchem.org For fulvestrant, methyl tertiary butyl ether (MTBE) has been used as the extraction solvent. orientjchem.org The process involves vortexing the plasma with the solvent, centrifuging to separate the layers, and then evaporating the organic layer to concentrate the analyte before reconstitution and injection. orientjchem.org

Supported-liquid extraction (SLE) is a more modern alternative to LLE that immobilizes the aqueous sample on an inert solid support. nih.govsci-hub.se The organic extraction solvent flows through the support, providing a large surface area for efficient extraction and eliminating issues like emulsion formation. sci-hub.se The optimization of these methods involves selecting the appropriate solvent and adjusting ratios to maximize analyte recovery while minimizing matrix effects. mdpi.comsci-hub.se

| Technique | Description | Advantages | Example Solvent/Reagent | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins from the sample matrix. | Simple, fast, and applicable to a wide range of analytes. | Acetonitrile, Methanol | mdpi.combiosyn.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Provides cleaner extracts than PPT, reducing matrix effects. | Methyl Tertiary Butyl Ether (MTBE) | orientjchem.org |

| Supported-Liquid Extraction (SLE) | Aqueous sample is adsorbed onto a solid support, and the analyte is eluted with an organic solvent. | High efficiency, no emulsion formation, easily automated. | Not specified for fulvestrant, but uses common organic solvents. | nih.govsci-hub.se |

When indirect analysis of steroid conjugates is performed (e.g., via GC-MS), hydrolysis is a mandatory first step. Both enzymatic and chemical methods are available, each with distinct characteristics. nih.gov

Enzymatic hydrolysis utilizes sulfatase enzymes, which specifically catalyze the cleavage of sulfate esters. nih.gov This method is performed under mild conditions (controlled temperature and pH), which preserves the integrity of the steroid molecule. ilsagroup.com However, the efficiency of enzymatic hydrolysis can be variable depending on the specific steroid sulfate and the source of the enzyme. Some sulfatases may not have detectable activity on certain steroid sulfates. nih.gov

Chemical hydrolysis , often referred to as solvolysis, employs acidic conditions to cleave the sulfate bond. nih.gov This method is generally robust and effective for a wide range of sulfate conjugates. However, the aggressive conditions (e.g., strong acids, high temperatures) can potentially lead to the degradation of the target analyte or cause unwanted chemical modifications, such as racemization. ilsagroup.com For steroid profiling, enzymatic cleavage is often preferred when a suitable enzyme is available, though chemical methods provide a valuable alternative. nih.govnih.gov

Application of Spectroscopic and Spectrometric Approaches for Structural Elucidation of Conjugates

Confirming the precise chemical structure of a metabolite like Fulvestrant 3-Sulfate requires a combination of powerful spectroscopic and spectrometric techniques. taylorandfrancis.com While chromatography can separate the compound, these methods provide the detailed information needed for unambiguous identification.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a fundamental tool. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the conjugate. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. nih.govnih.gov The fragmentation pattern is a structural fingerprint of the molecule. For sulfated steroids, a key diagnostic fragmentation is the loss of the sulfate group, often observed as a neutral loss of SO₃ (80 Da) or as the detection of the bisulfate ion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97. nih.gov This "97 rule" is a strong indicator of a sulfate conjugate. nih.gov Analysis of the remaining steroid fragment can confirm the identity of the core structure.

While MS provides crucial information about mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation. researchgate.netsciopen.com NMR provides detailed information about the carbon-hydrogen framework of the molecule and the precise location of substituents. nih.gov By analyzing various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC), scientists can determine the exact position of the sulfate group on the steroid nucleus, differentiating, for example, between a 3-sulfate and a 17-sulfate. The combination of MS and NMR provides the highest level of confidence in structural characterization. researchgate.netresearchgate.net

Development of Kinetic Assays for Sulfation and Desulfation Enzymes

The metabolic fate of fulvestrant, a potent selective estrogen receptor downregulator, involves several biotransformation pathways, with sulfation emerging as a predominant route of conjugation. nih.govnih.gov The development of kinetic assays for the enzymes responsible for both the addition (sulfation) and potential removal (desulfation) of the sulfate group from the fulvestrant molecule is crucial for understanding its pharmacokinetics and metabolism. Research has primarily focused on the sulfation process, identifying the key enzymes and characterizing their catalytic efficiencies.

Sulfation of Fulvestrant

Kinetic studies have been instrumental in identifying the specific sulfotransferase (SULT) isoforms responsible for the sulfation of fulvestrant. In vitro investigations using various recombinant human SULT enzymes have demonstrated that SULT1A1 and SULT1E1 are the primary catalysts in the formation of Fulvestrant 3-Sulfate. nih.gov

Detailed kinetic analyses have been performed to determine the enzymatic efficiency of these two isoforms in catalyzing the sulfation of fulvestrant. These assays typically involve incubating the substrate (fulvestrant) with the recombinant enzyme and a sulfate donor, followed by quantification of the resulting sulfated product. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined from these experiments, providing insights into the enzyme's affinity for the substrate and its maximum catalytic rate.

One key study elucidated the kinetic parameters for SULT1A1 and SULT1E1 in the sulfation of fulvestrant. nih.gov The results of this research are summarized in the interactive data table below.

| Enzyme | Km (μM) | Vmax (nmol/min/mg) |

| SULT1A1 | 4.2 ± 0.99 | 7.8 ± 0.10 |

| SULT1E1 | 0.2 ± 0.16 | 62.5 ± 2.57 |

| Data derived from a study on fulvestrant sulfation by recombinant human sulfotransferases. nih.gov |

The data reveals that SULT1E1 exhibits a significantly higher affinity for fulvestrant (lower Km value) and a much greater catalytic efficiency (higher Vmax value) compared to SULT1A1. nih.gov Despite the higher intrinsic activity of SULT1E1, studies with human liver cytosols suggest that SULT1A1 is the primary enzyme responsible for fulvestrant sulfation in the liver. This is attributed to the higher expression levels of SULT1A1 in this organ. nih.gov

Desulfation of Fulvestrant 3-Sulfate

In contrast to the well-characterized sulfation of fulvestrant, there is a notable lack of research on the desulfation of Fulvestrant 3-Sulfate Sodium Salt. Steroid sulfatase (STS) is the primary enzyme responsible for hydrolyzing sulfate conjugates of other steroids, thereby reactivating them. researchgate.net However, comprehensive searches of scientific literature have not yielded specific studies investigating the kinetic parameters of STS or other sulfatases with Fulvestrant 3-Sulfate as a substrate.

The metabolism of fulvestrant is generally considered a clearance pathway, suggesting that the formation of sulfate and glucuronide conjugates leads to their excretion. nih.gov The absence of detectable desulfation in the available literature may indicate that this is not a significant metabolic route for Fulvestrant 3-Sulfate in vivo, or it remains an uninvestigated area of research. Therefore, while kinetic assays for sulfation have been successfully developed and utilized, the corresponding assays for the desulfation of Fulvestrant 3-Sulfate are not described in the current body of scientific work.

Preclinical Research Models and in Vitro Studies of Fulvestrant 3 Sulfate

In Vitro Studies Utilizing Human Liver Microsomes and Hepatocytes for Sulfation Research

In vitro models using human liver microsomes and hepatocytes are foundational in drug metabolism studies. dls.com For fulvestrant (B1683766), these systems have been pivotal in characterizing its sulfation pathways. Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, making them ideal for studying Phase I and Phase II metabolism. dls.com Hepatocytes, as the primary cells of the liver, offer a more complete metabolic picture, retaining the full complement of drug-metabolizing enzymes and cofactors. dls.com

Studies using human liver cytosols have demonstrated significant interindividual variability in the rate of fulvestrant sulfation. researchgate.netresearchgate.net This variability is a key area of investigation, as it may influence the drug's efficacy and disposition in patients. Research has shown that the formation of fulvestrant sulfates, along with glucuronides, are major metabolic pathways. nih.gov While both fulvestrant-3-glucuronide and fulvestrant-17-glucuronide have been identified, studies have primarily detected the formation of fulvestrant-3-sulfate. nih.gov It is important to note that the lack of an authentic standard for fulvestrant-17-sulfate could potentially limit the detection of low levels of this metabolite. nih.gov

The metabolism of fulvestrant involves several transformation pathways, including oxidation, aromatic hydroxylation, and conjugation at the 2, 3, and 17 positions of the steroid nucleus. nih.govfda.gov The resulting metabolites are generally less active or exhibit similar activity to the parent compound. fda.gov While individual conjugated metabolites represent a smaller proportion, the total conjugated metabolites, with sulfation playing a predominant role, constitute a much larger fraction. nih.gov

Recombinant Sulfotransferase Enzyme Assays for Kinetic and Specificity Determinations

To pinpoint the specific enzymes responsible for fulvestrant sulfation, researchers utilize assays with recombinant sulfotransferase (SULT) enzymes. nih.gov These assays allow for the detailed examination of individual enzyme kinetics and substrate specificity. nih.gov

Studies have examined the activity of nine different recombinant SULT isoforms in the metabolism of fulvestrant. nih.gov The results clearly indicate that only SULT1A1 and SULT1E1 exhibit catalytic activity towards fulvestrant. nih.gov Kinetic analyses of these two enzymes have provided valuable data on their efficiency in sulfating fulvestrant.

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Efficiency (Vmax/Km) |

|---|---|---|---|

| SULT1A1 | 4.2 ± 0.99 | 7.8 ± 0.10 | 1.86 |

| SULT1E1 | 0.2 ± 0.16 | 62.5 ± 2.57 | 312.5 |

Kinetic parameters of recombinant SULT1A1 and SULT1E1 for fulvestrant sulfation. Data from in vitro assays. nih.gov

Although SULT1E1 demonstrates higher efficiency in catalyzing fulvestrant sulfation in vitro, correlation analysis in human liver cytosols suggests that SULT1A1 is the predominant enzyme responsible for this metabolic pathway in the liver. nih.gov This is supported by the strong correlation observed between fulvestrant sulfation and the sulfation of β-naphthol, a diagnostic substrate for SULT1A1, whereas no significant correlation was found with the sulfation of 17β-estradiol, a substrate for SULT1E1. researchgate.netnih.gov Further supporting the role of SULT1A1, its specific inhibitor, DCNP, potently inhibits the formation of sulfated fulvestrant in human liver cytosol. nih.gov

Cell-Based Assays for Investigating Conjugate Formation, Stability, and Cellular Activity

Cell-based assays are crucial for understanding how drug conjugates like Fulvestrant 3-Sulfate are formed, their stability within a cellular environment, and their biological activity. Human breast cancer cell lines, such as MCF-7, are frequently used in these studies. nih.gov

These assays have confirmed that fulvestrant is a competitive inhibitor of estradiol (B170435) binding to the ER and effectively suppresses cellular levels of ER protein. nih.gov The antitumor activity of fulvestrant has also been demonstrated in tamoxifen-resistant MCF-7 cell lines, indicating a lack of cross-resistance. nih.gov The metabolism of fulvestrant within these cells involves multiple enzyme families, leading to the formation of sulfated and glucuronidated conjugates. nih.govfda.gov The identified metabolites are generally less active or have similar activity to fulvestrant itself. fda.gov

Animal Models for Investigating Steroid Sulfate (B86663) Metabolism and Its Broader Biological Impact

Application of Xenograft Models in Breast Cancer Research for Metabolite Profiling

Xenograft models, where human breast cancer cells are implanted into immunodeficient mice, are invaluable tools for studying drug efficacy and metabolism in a tumor microenvironment. nih.govnih.gov These models have been used to evaluate the antitumor activity of fulvestrant and to profile its metabolites. nih.govnih.gov

Studies in rats and dogs have shown that fulvestrant is extensively metabolized, with the majority of metabolites excreted in the feces. nih.gov The metabolite profiles in these species are similar, with the primary components being fulvestrant, its 17-ketone, and sulphone analogues, as well as sulfate conjugates. nih.gov In human studies, the major route of excretion is also via the feces. nih.gov The identified metabolites include those formed by conversions at the 3- and 17-positions to ketone, sulfate, and glucuronide forms, and at the 9-position to a sulphone metabolite. nih.gov In vitro testing of these metabolites has shown they possess no estrogenic activity, and only the 17-keto compound demonstrated antiestrogenic activity, though at a level 4.5-fold less than fulvestrant. nih.govfda.gov

Studies in Models of Steroid Sulfatase Deficiency to Elucidate Conjugate Roles

Models of steroid sulfatase (STS) deficiency are critical for understanding the role of sulfated steroid conjugates. STS is the enzyme responsible for hydrolyzing steroid sulfates back to their active, unconjugated forms. nih.gov Deficiency in this enzyme leads to the accumulation of sulfated steroids. nih.gov

Future Directions and Emerging Research Avenues

Comprehensive Investigation of the Complete Spectrum of Fulvestrant (B1683766) Metabolites and Their Interplay

Fulvestrant undergoes extensive metabolism in the body, leading to a variety of byproducts. nih.gov While major metabolic pathways, such as sulfation and glucuronidation, have been identified, a complete picture of all its metabolites and their dynamic interactions is still emerging. nih.govoncotarget.com Future research will likely focus on identifying and quantifying the full range of these metabolites, including minor and previously uncharacterized compounds.

One of the primary metabolic routes for fulvestrant is the formation of sulfate (B86663) conjugates, with fulvestrant-3-sulfate being a key product. oncotarget.com Another significant pathway is glucuronidation, catalyzed by UGT1A1, -1A3, -1A4, and -1A8 enzymes, predominantly at the 3-hydroxyl position. oncotarget.com Additionally, oxidation of the side chain results in the fulvestrant sulfone metabolite, and oxidation at the 17-position produces the 17-ketone metabolite. fda.gov

Advancements in Analytical Techniques for Global Steroid Metabolome Profiling and Quantification

The ability to comprehensively analyze the steroid metabolome—the complete set of steroids and their metabolites in a biological system—is fundamental to advancing our understanding of steroid biochemistry and its role in health and disease. nih.govacs.org Recent years have seen significant progress in analytical methodologies, particularly in the realm of mass spectrometry (MS). researchgate.netnumberanalytics.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones and their metabolites due to its high sensitivity and specificity. numberanalytics.com This technique allows for the simultaneous measurement of multiple steroids in a single run, providing a global snapshot of the steroid profile. numberanalytics.comacs.org Ultra-performance liquid chromatography (UPLC) coupled with time-of-flight mass spectrometry (TOF-MS) is another powerful tool for profiling a wide array of steroids and their conjugates in various tissues. acs.org

Despite these advancements, challenges remain, particularly in standardizing assays across different laboratories and achieving the necessary limits of quantification for low-abundance steroids. researchgate.net Future developments will likely focus on enhancing the sensitivity and throughput of these methods, as well as developing novel analytical platforms. The integration of these advanced analytical techniques with sophisticated data analysis and machine learning approaches will enable the identification of novel steroid signatures associated with different physiological and pathological states. nih.gov

In-depth Research into Potential Bioactivity of Sulfated Steroids Beyond Their Excretion Role

Historically, the sulfation of steroids was primarily viewed as a detoxification process that increases their water solubility to facilitate excretion. nih.gov However, a growing body of evidence suggests that sulfated steroids are not merely inert end-products but may possess biological activities of their own. nih.govbioscientifica.com This paradigm shift has opened up new avenues of research into the functional significance of steroid sulfates.

For example, dehydroepiandrosterone (B1670201) sulfate (DHEAS) and pregnenolone (B344588) sulfate (PregS) are recognized as important neuroactive steroids that can modulate neuronal excitability and have neuroprotective effects. nih.gov DHEAS, along with its unconjugated form DHEA, exhibits anti-inflammatory and immunomodulating properties. nih.gov Similarly, PregS has been shown to enhance hippocampal neurogenesis and play a role in memory and learning. nih.gov

The bioactivity of sulfated steroids is not limited to the central nervous system. In various tissues, sulfated steroids can act as a reservoir of inactive hormones that can be reactivated by the enzyme steroid sulfatase (STS), which removes the sulfate group. bioscientifica.com This local regulation of active steroid levels is crucial in hormone-dependent processes and diseases. Future research will need to delve deeper into the specific molecular targets and signaling pathways through which sulfated steroids exert their effects, moving beyond their traditional role as simple excretion products.

Development of Novel Research Probes and Advanced Imaging Techniques for Sulfation Enzymes and Pathways

To fully understand the intricacies of steroid sulfation, it is essential to have tools that can visualize and quantify the activity of the enzymes involved, namely the sulfotransferases (SULTs). The development of novel research probes and advanced imaging techniques is a critical area of future research.

These tools would allow for the real-time monitoring of sulfation and desulfation processes within living cells and tissues. This could involve the design of fluorescent or radiolabeled probes that specifically bind to active SULTs or their substrates. Such probes would enable researchers to map the spatial and temporal dynamics of steroid sulfation with high resolution.

Advanced imaging techniques, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), could be adapted to visualize sulfation pathways in vivo. This would provide invaluable insights into how these pathways are regulated in different physiological and pathological contexts. The development of these sophisticated tools will be instrumental in dissecting the complex regulatory networks that govern steroid sulfation and its impact on cellular function.

Elucidating the Broader Role of Steroid Sulfation in Various Disease Pathophysiologies

Alterations in steroid sulfation pathways have been implicated in a range of diseases, highlighting the importance of this process in maintaining health. nih.govnih.gov Future research will aim to further elucidate the precise role of steroid sulfation in the pathophysiology of various conditions.

In the context of cancer, particularly hormone-dependent cancers like breast and prostate cancer, the local conversion of sulfated steroids to their active forms by steroid sulfatase can fuel tumor growth. nih.gov Conversely, in neurodegenerative diseases such as Alzheimer's, changes in the levels of neuroactive sulfated steroids may contribute to disease progression. nih.gov Genome-wide association studies have pointed to the potential involvement of the SULT2A1 gene, which encodes a key sulfotransferase, in the mechanisms of aging and neurodegeneration. nih.gov

Furthermore, steroid sulfation plays a role in chronic inflammatory diseases, where sex steroids are known to have immunomodulatory effects. nih.gov Dysregulation of steroid sulfatase activity has been observed in conditions like atherosclerosis. nih.gov A deeper understanding of how steroid sulfation is perturbed in these and other diseases could lead to the identification of new diagnostic biomarkers and therapeutic targets.

Advanced Mechanistic Insights into Sulfation and Desulfation Processes at the Molecular and Structural Levels

A fundamental understanding of the chemical reactions involved in sulfation and desulfation is essential for a complete picture of steroid metabolism. This requires detailed mechanistic insights into how sulfotransferases and sulfatases function at the molecular and structural levels.

Future research in this area will likely employ a combination of techniques, including X-ray crystallography, cryo-electron microscopy, and computational modeling, to determine the three-dimensional structures of these enzymes. This will allow for a detailed examination of their active sites and how they interact with their steroid substrates.

By understanding the precise molecular mechanisms of catalysis, researchers can gain insights into the substrate specificity of different enzyme isoforms and how their activity is regulated. This knowledge is not only of fundamental scientific interest but also has practical implications for the design of specific inhibitors or activators of these enzymes for therapeutic purposes. For instance, a detailed understanding of the sulfate radical's role in advanced oxidation processes can provide a framework for studying biological sulfation. frontiersin.orgresearchgate.netresearchgate.net

Q & A

Q. How can researchers evaluate the impact of this compound on gut microbiota and barrier function?

- Methodology :

- 16S rRNA sequencing : Profile microbiota diversity in fecal samples from treated vs. control animals.

- Trans-epithelial electrical resistance (TEER) : Assess intestinal barrier integrity in Caco-2 monolayers.

- Cytokine profiling : Quantify IL-6 and TNF-α levels to link microbial shifts to inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.